molecular formula C7H7F3OS B2969923 1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol CAS No. 2361634-76-4

1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol

Cat. No.: B2969923
CAS No.: 2361634-76-4
M. Wt: 196.19
InChI Key: LXFOFZZEVUZKQA-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of the trifluoromethyl group and the hydroxyl group in this compound makes it particularly interesting for various applications in chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol typically involves the introduction of the trifluoromethyl group into the thiophene ring followed by the addition of the hydroxyl group. One common method is the trifluoromethylation of thiophene derivatives using reagents like trifluoromethyl iodide (CF3I) in the presence of a base. The hydroxyl group can then be introduced via a Grignard reaction or other suitable methods .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to facilitate the efficient synthesis of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thiophene: The parent compound without the trifluoromethyl and hydroxyl groups.

    2-(Trifluoromethyl)thiophene: Lacks the hydroxyl group.

    2-Hydroxythiophene: Lacks the trifluoromethyl group.

Uniqueness: 1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1-[4-(trifluoromethyl)thiophen-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3OS/c1-4(11)6-2-5(3-12-6)7(8,9)10/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFOFZZEVUZKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CS1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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